molecular formula C4H6O B14478002 2-Ethylideneoxirane CAS No. 66202-65-1

2-Ethylideneoxirane

Cat. No.: B14478002
CAS No.: 66202-65-1
M. Wt: 70.09 g/mol
InChI Key: VVVMWBWXKNRXDI-UHFFFAOYSA-N
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Description

2-Ethylideneoxirane is a type of epoxide, also known as an oxirane. Epoxides are three-membered cyclic ethers with one oxygen atom and two carbon atoms. These compounds are known for their high reactivity due to the ring strain in their structure. This compound is a derivative of ethylene oxide, where an ethylidene group is attached to the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylideneoxirane can be synthesized through several methods, including:

Industrial Production Methods

On an industrial scale, epoxides like this compound are typically produced through the catalytic oxidation of ethylene by air . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethylideneoxirane undergoes various types of chemical reactions, including:

    Ring-Opening Reactions: Due to the ring strain, epoxides readily undergo ring-opening reactions.

    Substitution Reactions: Epoxides can also undergo substitution reactions, where the oxygen atom is replaced by another group.

Common Reagents and Conditions

    Acidic Conditions: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

    Basic Conditions: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Oxidizing Agents: Peroxycarboxylic acids (e.g., mCPBA), hydrogen peroxide (H2O2)

Major Products Formed

    Diols: Formed from the ring-opening of epoxides in the presence of water or alcohols.

    Halohydrins: Formed from the reaction of epoxides with hydrogen halides.

Scientific Research Applications

2-Ethylideneoxirane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethylideneoxirane involves its high reactivity due to the ring strain in the epoxide ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

2-Ethylideneoxirane can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to the presence of the ethylidene group, which provides additional reactivity and versatility in chemical reactions compared to simpler epoxides like ethylene oxide and propylene oxide.

List of Similar Compounds

  • Ethylene Oxide
  • Propylene Oxide
  • Butylene Oxide

Properties

CAS No.

66202-65-1

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

IUPAC Name

2-ethylideneoxirane

InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2H,3H2,1H3

InChI Key

VVVMWBWXKNRXDI-UHFFFAOYSA-N

Canonical SMILES

CC=C1CO1

Origin of Product

United States

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